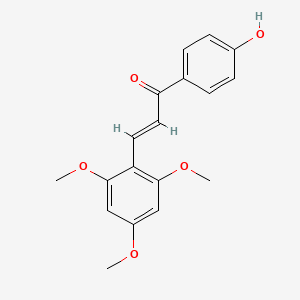
2,4,6-Trimethoxy-4'-hydroxychalcone
Descripción general
Descripción
2,4,6-Trimethoxy-4’-hydroxychalcone is a natural compound . It has a linear formula of CH3OC6H4CH=CHCOC6H2(OCH3)2OH . It may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .
Molecular Structure Analysis
The molecular weight of 2,4,6-Trimethoxy-4’-hydroxychalcone is 314.33 . Its structure includes a chalcone backbone, which is a central core for flavonoids .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Improved Synthesis Routes : Miles, Main, and Nicholson (1989) describe two improved general routes for synthesizing 2,4,6-Trimethoxy-4'-hydroxychalcone, including a base-catalyzed condensation method and a ring-opening of flavanones. The study also reports the X-ray crystal structure of 2,4,6-Trimethoxy-4'-hydroxychalcone, providing insights into its molecular structure and bonding (Miles, Main, & Nicholson, 1989).
Antioxidant Properties and Mechanisms
- Theoretical Study on Antioxidant Properties : A study by Xue et al. (2013) used density functional theory (DFT) to investigate the free radical scavenging activity of 2,4,6-Trimethoxy-4'-hydroxychalcone. The study emphasizes the importance of its structural configuration in determining its antioxidant mechanisms in different phases (Xue et al., 2013).
Photocyclization Studies
- Photocyclization to Flavanones : Research by Matsushima and Hirao (1980) explored the photocyclization of 2,4,6-Trimethoxy-4'-hydroxychalcone to flavanones. The study provides insights into the efficiency and mechanisms of this photocyclization under different conditions (Matsushima & Hirao, 1980).
Cellular and Molecular Studies
- Protective Effects on Cell Damage : Sogawa et al. (1994) synthesized various hydroxychalcones, including 2,4,6-Trimethoxy-4'-hydroxychalcone, to evaluate their protective effects against oxidative cell damage. Their findings highlight the potential of these compounds in inhibiting lipid peroxidation and reducing oxidative stress in cells (Sogawa et al., 1994).
Optical and Nonlinear Properties
- Optical Nonlinearities in Solutions : A study by Gu et al. (2009) examined the optical nonlinearities of 2,4,6-Trimethoxy-4'-hydroxychalcone in acetone solution. The research provides valuable data on its optical properties, including two-photon absorption and nonlinear refraction (Gu et al., 2009).
Applications in Synthesis of Novel Compounds
- Synthesis of Novel Anticoagulants : Ganguly, Mondal, and Roy (2013) conducted research on the coupling of 2-hydroxychalcones with other compounds, potentially leading to the development of novel anticoagulants. Their method emphasizes the use of 2,4,6-Trimethoxy-4'-hydroxychalcone in synthesizing these new classes of drugs (Ganguly, Mondal, & Roy, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-11,19H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQJEKOZLIGAHH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=CC(=O)C2=CC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxy-4'-hydroxychalcone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




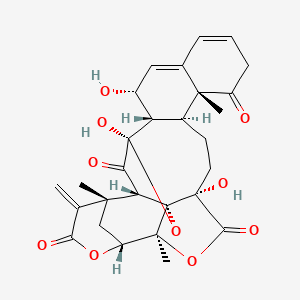
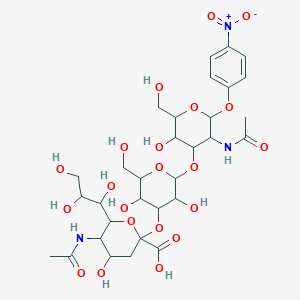
![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)
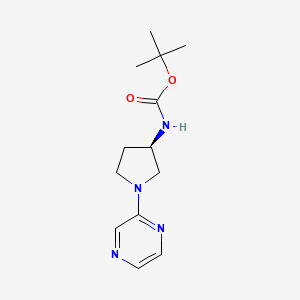
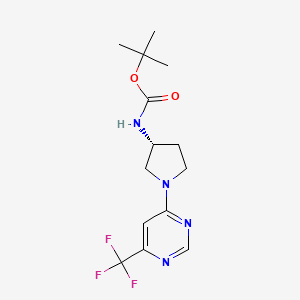
![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)
![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)
![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)
![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)
![1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027727.png)
![3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027728.png)
![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)